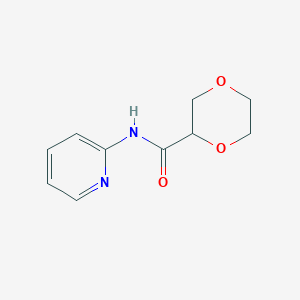

N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-pyridin-2-yl-1,4-dioxane-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10(8-7-14-5-6-15-8)12-9-3-1-2-4-11-9/h1-4,8H,5-7H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQOETKNJQIOKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)C(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Pyridin 2 Yl 1,4 Dioxane 2 Carboxamide and Its Analogues

Retrosynthetic Analysis of the N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide Structure

A retrosynthetic analysis of this compound logically deconstructs the molecule into its primary synthetic precursors. The most apparent disconnection is at the amide bond, which is a common and reliable bond-forming reaction in organic synthesis. This disconnection reveals two key building blocks: pyridine-2-amine and 1,4-dioxane-2-carboxylic acid. This approach simplifies the synthetic challenge into two smaller, more manageable objectives: the synthesis of the substituted dioxane ring and the formation of the amide linkage.

Figure 1: Retrosynthetic Disconnection of this compound

Strategies for the Construction of the Carboxamide Linkage

The formation of the amide bond between pyridine-2-amine and 1,4-dioxane-2-carboxylic acid is a critical step in the synthesis of the target molecule. Various methodologies can be employed, ranging from conventional amidation reactions to more modern, greener approaches.

Conventional Amidation Reactions for Pyridine-2-amine and Dioxane-2-carboxylic Acid Precursors

Traditional methods for amide bond formation typically involve the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. This is often necessary because the direct reaction of a carboxylic acid and an amine can be slow and require high temperatures, leading to the formation of an ammonium (B1175870) carboxylate salt. themjalab.com

Common activating agents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and phosphonium (B103445) or uronium salts like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU). ucl.ac.uk These reagents convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine. The reaction of acid halides, such as converting the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride, with amines is another straightforward and widely used method for synthesizing amides. nih.gov

| Coupling Reagent | Description | Byproducts |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide (B86325) that activates carboxylic acids. | Urea derivative |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | A highly effective uronium-based coupling reagent, often used in peptide synthesis. ucl.ac.uk | Tetramethylurea |

| Thionyl Chloride (SOCl₂) | Converts carboxylic acids to highly reactive acyl chlorides. nih.gov | SO₂ and HCl |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A common coupling agent used in solid-phase peptide synthesis. organic-chemistry.org | Tetramethylurea |

Development of Novel and Green Chemistry Approaches for Amide Formation

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for amide bond formation. ucl.ac.ukresearchgate.net These approaches aim to reduce waste, avoid the use of toxic reagents, and improve atom economy.

One such approach is the direct amidation of carboxylic acids and amines without the need for stoichiometric activating agents. themjalab.com This can sometimes be achieved under thermal conditions, but often requires a catalyst to proceed efficiently at lower temperatures. sci-hub.se Enzymatic methods, utilizing lipases such as Candida antarctica lipase (B570770) B (CALB), offer a green alternative for direct amide synthesis. nih.gov These reactions are often performed in environmentally benign solvents and can produce high yields of pure amides without the need for extensive purification. nih.gov

Another green strategy involves the use of safer solvents. For example, cyclopentyl methyl ether has been explored as a greener alternative to traditional organic solvents for enzymatic amidation. nih.gov

Catalytic Methods in Amide Synthesis

Catalytic methods for amide synthesis are highly desirable as they can reduce the amount of waste generated compared to stoichiometric methods. researchgate.net Boronic acids and their derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. researchgate.net Pyridine-borane complexes have also been reported as efficient catalysts for this transformation, allowing for low catalyst loading and broad substrate scope. mdpi.comresearchgate.net

Transition metal catalysts have also been employed in amide synthesis. For example, copper-catalyzed methods have been developed for the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine (B139424), proceeding through a C-C bond cleavage mechanism. rsc.orgrsc.org While not a direct coupling of a carboxylic acid and an amine, this represents an alternative catalytic route to the desired amide linkage.

| Catalytic System | Description | Advantages |

| Boronic Acids | Catalyze the direct dehydrative coupling of carboxylic acids and amines. researchgate.net | Low toxicity, air and moisture stable. |

| Pyridine-Borane Complexes | Act as efficient liquid catalysts for direct amidation. mdpi.comresearchgate.net | Low catalyst loading, good functional group tolerance. |

| Enzymes (e.g., CALB) | Biocatalysts that facilitate direct amide bond formation. nih.gov | High selectivity, mild reaction conditions, environmentally friendly. |

| Copper Catalysis | Enables the synthesis of N-(pyridin-2-yl)amides from alternative starting materials. rsc.orgrsc.org | Alternative synthetic route with high functional group tolerance. |

Synthetic Approaches to the 1,4-Dioxane-2-carboxylic Acid Moiety

Ring-Closing Strategies for 1,4-Dioxane (B91453) Systems

The formation of the 1,4-dioxane ring can be achieved through several ring-closing strategies. One common method is the acid-catalyzed dimerization of α-hydroxy acids. However, this direct approach can often lead to a complex mixture of linear and cyclic oligomers, resulting in poor yields of the desired 1,4-dioxane-2,5-dione. google.com

A more controlled approach involves the ring-opening of epoxides. For instance, the reaction of an epoxide with the monosodium salt of ethylene (B1197577) glycol, followed by cyclization of the resulting diol, can provide access to substituted 1,4-dioxanes. enamine.netthieme-connect.com Another strategy is the dimerization of oxirane (ethylene oxide) over a solid acid catalyst, such as ZrO₂/TiO₂, to selectively produce 1,4-dioxane. mdpi.com

Intramolecular cyclization of α-bromoacyl derivatives of α-hydroxy acids has also been shown to be an effective method for producing 1,4-dioxane-2,5-diones, which can then be further functionalized. researchgate.net

Introduction and Functionalization of the Carboxylic Acid Group on the Dioxane Ring

The introduction of a carboxylic acid group at the C2 position of the 1,4-dioxane ring is a critical step in the synthesis of the target molecule. Several strategies can be employed to achieve this functionalization. One common approach involves the synthesis of a 1,4-dioxan-2-one (B42840) intermediate, which can be subsequently hydrolyzed to the corresponding hydroxy acid, although this primarily yields a carboxylic acid at a different position. A more direct route starts with precursors that can be oxidized or hydrolyzed to the desired carboxylic acid.

For instance, a nitrile group can be introduced and subsequently hydrolyzed. One reported method involves the conversion of a ketone precursor, spiro[bicyclo[2.2.1]heptane-2,2'- nih.govresearchgate.netdioxan]-5-one, into a nitrile, which is then subjected to alkaline hydrolysis to yield a dioxane-dicarboxylic acid derivative. thieme-connect.com A similar strategy could be adapted to install a single carboxylic acid group at the C2 position.

Another viable method is the oxidation of a primary alcohol at the C2 position. This requires the initial synthesis of 2-(hydroxymethyl)-1,4-dioxane. The synthesis of 1,4-dioxane derivatives often begins with the ring-opening of epoxides with ethylene glycol, followed by cyclization. enamine.netepa.gov Once the 2-(hydroxymethyl)-1,4-dioxane precursor is obtained, it can be oxidized to 1,4-dioxane-2-carboxylic acid using standard oxidizing agents.

The table below summarizes potential precursor functional groups and the methods for their conversion to a carboxylic acid on the dioxane ring.

| Precursor Functional Group at C2 | Reagents and Conditions for Conversion to -COOH |

| Nitrile (-CN) | Alkaline or acidic hydrolysis (e.g., NaOH(aq), heat or H₂SO₄(aq), heat) |

| Primary Alcohol (-CH₂OH) | Oxidation (e.g., KMnO₄, Jones reagent (CrO₃/H₂SO₄), PCC followed by further oxidation) |

| Ester (-COOR) | Saponification (e.g., NaOH(aq) or KOH(aq), heat) followed by acidic workup |

| Aldehyde (-CHO) | Oxidation (e.g., Tollen's reagent, KMnO₄, Jones reagent) |

Stereoselective Synthesis of Dioxane-2-carboxylic Acid Precursors

Controlling the stereochemistry at the C2 position of the 1,4-dioxane ring is essential for accessing enantiomerically pure analogues, which is often crucial in medicinal chemistry. The synthesis of enantiopure 1,4-dioxanes can be achieved through Michael-initiated ring-closure (MIRC) reactions. nih.gov This method involves the reaction of enantiopure 1,2-diols with vinyl selenones in the presence of a base, yielding substituted enantiopure 1,4-dioxanes in good to excellent yields. nih.gov By choosing a vinyl selenone with a substituent that can be converted into a carboxylic acid, such as a protected hydroxymethyl or a cyano group, this method can provide stereoselective access to the desired precursors.

Another strategy involves starting with a chiral building block. For example, using a chiral epoxide or a chiral diol as the starting material in the cyclization reaction to form the dioxane ring can impart stereocontrol. The table below outlines key strategies for achieving stereoselectivity.

| Strategy | Description |

| Chiral Pool Synthesis | Utilizes readily available enantiopure starting materials, such as chiral 1,2-diols or amino acids, which are incorporated into the dioxane ring structure. |

| Asymmetric Catalysis | Employs chiral catalysts to induce enantioselectivity in a key ring-forming or functionalization step. |

| Michael-Initiated Ring-Closure (MIRC) | Reacting enantiopure 1,2-diols with prochiral vinyl selenones to form substituted, enantiopure 1,4-dioxanes. nih.gov |

| Resolution | Separation of a racemic mixture of the final 1,4-dioxane-2-carboxylic acid or an intermediate using chiral resolving agents or chiral chromatography. |

Synthetic Routes to the Pyridine-2-yl Amine Moiety

The pyridine-2-yl amine moiety, specifically 2-aminopyridine, is a common reagent in organic synthesis. The classical method for its preparation is the Chichibabin reaction, which involves the direct amination of pyridine (B92270) using sodium amide. wikipedia.org While historically significant, this reaction often requires harsh conditions.

Modern methods offer milder and more versatile alternatives. Nucleophilic aromatic substitution (SNAr) on 2-halopyridines (fluoro-, chloro-, or bromo-) is a widely used approach. The reaction of 2-fluoropyridine (B1216828) with lithium amides, for example, proceeds under mild conditions to afford 2-aminopyridines in good yields. lookchem.com Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also become powerful tools for this transformation. nih.gov

Another effective strategy involves the functionalization of pyridine-N-oxides. Activation of the N-oxide with an agent like PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) enhances the electrophilicity at the C2 position, allowing for facile amination with a variety of amines under mild conditions. acs.org Multicomponent reactions (MCRs) provide an efficient route to highly substituted 2-aminopyridines in a single step from simple starting materials. researchgate.netnih.govresearchgate.net

| Synthetic Method | Starting Materials | Key Reagents/Conditions | Advantages |

| Chichibabin Reaction | Pyridine | Sodium amide (NaNH₂) in liquid ammonia (B1221849) | Direct amination of the parent heterocycle wikipedia.org |

| Nucleophilic Aromatic Substitution | 2-Halopyridines (F, Cl, Br) | Amines, often with a base or catalyst (e.g., lithium amides) | Good yields, applicable to various amines nih.govlookchem.com |

| Buchwald-Hartwig Amination | 2-Halopyridines | Amines, Palladium catalyst (e.g., Pd₂(dba)₃), ligand, base | High functional group tolerance, broad scope nih.gov |

| From Pyridine-N-Oxides | Pyridine-N-Oxides | Activating agent (e.g., PyBroP, Ts₂O), Amine | Mild conditions, avoids harsh SNAr chemistry acs.org |

| Multicomponent Reactions | Ketones, Aldehydes, Malononitrile, etc. | Base or catalyst-free, often solvent-free | High efficiency, builds complexity quickly nih.govresearchgate.net |

Total Synthesis of this compound

The total synthesis of this compound is achieved by the formation of an amide bond between the two key fragments: 1,4-dioxane-2-carboxylic acid and 2-aminopyridine. This transformation is a standard amide coupling reaction, for which a wide variety of reagents and conditions have been developed.

The general synthetic approach would involve the following steps:

Synthesis of 1,4-dioxane-2-carboxylic acid : Prepared via one of the methods described in section 2.3.2.

Synthesis of 2-aminopyridine : Prepared via one of the methods outlined in section 2.4.

Amide Coupling : The carboxylic acid group of the dioxane fragment is activated and then reacted with the amino group of 2-aminopyridine.

The activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the relatively unreactive 2-aminopyridine. Common coupling agents convert the carboxylic acid into a more reactive intermediate, such as an active ester, acyl fluoride, or mixed anhydride (B1165640).

A proposed synthetic route is shown below: Step 1: Activation of 1,4-dioxane-2-carboxylic acid. Step 2: Reaction with 2-aminopyridine.

Proposed Synthetic Scheme:

Synthetic Diversification and Analogue Generation Strategies

Derivatization of the Amide Linker

The amide bond is a critical functional group in many biologically active molecules, providing structural rigidity and hydrogen bonding capabilities. researchgate.netdrughunter.com However, its susceptibility to enzymatic hydrolysis can be a drawback. drughunter.com Derivatization of the amide linker in this compound is a key strategy to modulate its physicochemical properties, metabolic stability, and target interactions. researchgate.netacs.org This can be achieved through several approaches, including N-alkylation and bioisosteric replacement.

N-Alkylation and N-Arylation: Direct modification of the amide nitrogen is a common strategy. N-alkylation of the amide nitrogen on the pyridinyl moiety can be challenging due to the potential for competing alkylation at the pyridine ring nitrogen. nih.gov However, methods using ruthenium(II)-NHC catalysts have shown success in the selective N-monoalkylation of 2-aminopyridine with various alcohols under solvent-free conditions. researchgate.net Another approach involves the use of N-aminopyridinium salts, which act as ammonia surrogates and allow for self-limiting alkylation, preventing overalkylation and leading to secondary amines. chemrxiv.orgacs.org This method is compatible with complex molecular structures. chemrxiv.org

Bioisosteric Replacement: Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is widely used to improve pharmacokinetic profiles and metabolic stability. acs.orgnih.gov The amide bond can be replaced by a variety of bioisosteres that mimic its geometry and electronic properties. pressbooks.pub

Common amide bioisosteres include:

Heterocyclic Rings: Rings such as 1,2,3-triazoles, oxadiazoles, imidazoles, and tetrazoles are excellent mimics of the trans amide bond configuration. drughunter.comnih.gov They maintain similar spatial arrangements while offering increased resistance to protease activity. nih.govpressbooks.pub For instance, the 1,4-disubstituted 1,2,3-triazole is a well-established surrogate for the trans amide bond. nih.gov

Other Functional Groups: Functional groups like carbamates, ureas, and sulfonamides can also serve as amide replacements. nih.govpressbooks.pub For example, a catalyst-free synthesis method has been developed to create N-pyridin-2-yl carbamates from N-hetaryl ureas and various alcohols, proceeding through a hetaryl isocyanate intermediate. rsc.org

The selection of a bioisostere is context-dependent, as substitutions can have varied effects on a molecule's biological activity. researchgate.netdrughunter.com

| Original Group | Bioisostere Class | Specific Example | Key Properties Mimicked | Reference |

|---|---|---|---|---|

| Amide (-CONH-) | Heterocycle | 1,2,3-Triazole | trans-amide geometry, H-bond acceptor/donor properties | nih.govpressbooks.pub |

| Heterocycle | Oxadiazole | trans-amide geometry, polarity | researchgate.net | |

| Functional Group | Carbamate (-NHCOO-) | Polarity, H-bond potential | nih.govrsc.org |

Parallel Synthesis and Combinatorial Library Design

To efficiently explore the structure-activity relationships (SAR) of this compound analogues, parallel synthesis and combinatorial chemistry are employed to generate large, diverse libraries of compounds. mdpi.comchemdiv.com These high-throughput techniques allow for the systematic modification of different parts of the molecule.

A common combinatorial strategy involves a multi-component reaction using a set of core building blocks. For the synthesis of a library based on the this compound scaffold, this would typically involve:

Scaffold A: A library of substituted 1,4-dioxane-2-carboxylic acids.

Scaffold B: A library of substituted 2-aminopyridines.

The core reaction is the amidation between the carboxylic acid (Scaffold A) and the amine (Scaffold B). Parallel solution-phase synthesis is a well-established method for this purpose. mdpi.comacs.org In this approach, a key intermediate, such as an activated carboxylic acid, is prepared and then reacted in parallel with a diverse set of amines. mdpi.com For example, a library of pyrimidine-5-carboxamides was successfully prepared by activating the carboxylic acid intermediates with bis(pentafluorophenyl) carbonate (BPC) and subsequently treating them with a series of primary and secondary amines. mdpi.com

The workflow for such a parallel synthesis can be summarized as follows:

Activation: The carboxylic acid is activated to form a more reactive intermediate, such as an acyl chloride, an activated ester (e.g., pentafluorophenyl ester), or through the use of coupling reagents like N,N'-carbonyldiimidazole (CDI) or HATU. mdpi.comacs.orgacs.org

Coupling: The activated acid is dispensed into an array of reaction vessels (e.g., a 96-well plate), and a different amine from the library is added to each vessel.

Work-up and Purification: The reactions are worked up in parallel. Products that precipitate can be isolated by simple filtration, while others may require purification techniques amenable to high-throughput formats, such as automated flash chromatography. mdpi.com

This strategy enables the rapid generation of hundreds of distinct analogues, facilitating the exploration of how modifications to both the 1,4-dioxane and the pyridinyl portions of the molecule influence its properties. acs.orgnih.gov

| 2-Aminopyridine | 5-Chloro-2-aminopyridine | 4-Methyl-2-aminopyridine | |

|---|---|---|---|

| 1,4-Dioxane-2-carboxylic acid | Compound 1 | Compound 2 | Compound 3 |

| 6-Methyl-1,4-dioxane-2-carboxylic acid | Compound 4 | Compound 5 | Compound 6 |

| 6-Phenyl-1,4-dioxane-2-carboxylic acid | Compound 7 | Compound 8 | Compound 9 |

Advanced Structural Characterization and Elucidation of N Pyridin 2 Yl 1,4 Dioxane 2 Carboxamide

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods are fundamental to confirming the molecular structure of a synthesized compound. By analyzing the interaction of the molecule with electromagnetic radiation, specific details about its connectivity, functional groups, and elemental composition can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D-NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique would identify all unique proton environments in N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide. Key expected signals would include those for the four distinct protons on the pyridine (B92270) ring, the amide N-H proton, and the seven protons on the 1,4-dioxane (B91453) ring. Chemical shifts (δ) would indicate the electronic environment of each proton, while splitting patterns (coupling constants, J) would reveal adjacent protons, confirming the connectivity.

¹³C NMR: A ¹³C NMR spectrum would show signals for each unique carbon atom. For this molecule, ten distinct signals would be expected: five for the pyridine ring, one for the amide carbonyl group, and four for the 1,4-dioxane ring. The chemical shift of the carbonyl carbon would appear significantly downfield (typically 160-180 ppm).

¹⁵N NMR: While less common, ¹⁵N NMR could be used to characterize the nitrogen environments of the pyridine ring and the amide group, providing further structural confirmation.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, confirming neighboring protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, proving invaluable for connecting the pyridinyl group to the amide nitrogen and the amide carbonyl to the dioxane ring.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the compound's exact mass with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula (C10H12N2O3). Fragmentation patterns observed in the mass spectrum (e.g., from MS/MS analysis) would provide further structural evidence by showing the loss of known fragments, such as the pyridine ring or parts of the dioxane moiety, corroborating the proposed molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

A sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the secondary amide.

A strong, sharp absorption band around 1670-1690 cm⁻¹ for the C=O (Amide I band) stretching vibration.

A band around 1510-1550 cm⁻¹ for the N-H bend (Amide II band).

Multiple peaks in the 1600-1450 cm⁻¹ region corresponding to C=C and C=N stretching vibrations of the pyridine ring.

Strong bands in the 1150-1050 cm⁻¹ region characteristic of the C-O-C stretching of the dioxane ether linkages.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of the final compound and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the synthesis reaction and to determine an appropriate solvent system for column chromatography.

Column Chromatography: This would be the primary method for purifying the crude product, separating it from starting materials, reagents, and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the final purity of the compound with high accuracy. By using a chiral stationary phase, HPLC could also be employed to separate the enantiomers of the racemic mixture.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS could also be used for purity analysis and structural confirmation.

Computational and Theoretical Chemistry Studies on N Pyridin 2 Yl 1,4 Dioxane 2 Carboxamide and Its Analogues

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic characteristics of molecules. researchgate.netnih.gov This method is favored for its balance of accuracy and computational efficiency, making it suitable for studying complex molecules like pyridine (B92270) carboxamide derivatives. researchgate.net DFT calculations are used to determine the optimized molecular geometry, analyze molecular orbitals, and map the electrostatic potential, which together provide a comprehensive picture of the molecule's intrinsic properties. nih.govresearchgate.net

The first step in a computational study is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. nih.gov For N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide, this involves determining the bond lengths, bond angles, and dihedral angles that define its shape.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). nih.govlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and less stable. DFT calculations are used to compute the energies of these orbitals. For analogues like 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, FMO analysis shows that the electron density of these orbitals is often distributed across the aromatic and heterocyclic rings. nih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO may be distributed over the carboxamide group and pyridine ring.

Interactive Table 1: Calculated Frontier Molecular Orbital Properties

| Parameter | Symbol | Typical Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -5.5 | Energy of the outermost electron-donating orbital. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -0.5 | Energy of the lowest electron-accepting orbital. |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.5 | Difference between ELUMO and EHOMO, indicating chemical stability. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. nih.gov It illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show significant negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxamide and dioxane moieties, as these are highly electronegative. Conversely, positive potential would likely be concentrated around the hydrogen atom of the amide group (N-H), making it a potential hydrogen bond donor. These maps are invaluable for predicting how the molecule will interact with other molecules and biological targets. nih.gov

Prediction of Chemical Reactivity and Stability Parameters

From the energies of the frontier orbitals, several global reactivity descriptors can be calculated. These parameters provide quantitative measures of a molecule's reactivity and stability. nih.govmdpi.com

Ionization energy (I) is the energy required to remove an electron from a molecule, while electron affinity (A) is the energy released when a molecule gains an electron. Within the framework of DFT and according to Koopmans' theorem, these can be approximated using the HOMO and LUMO energies:

Ionization Energy (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

A molecule with a low ionization energy is a good electron donor, while one with a high electron affinity is a good electron acceptor. These parameters are fundamental to predicting how a molecule will behave in charge-transfer reactions. nih.gov

Chemical hardness (η) and softness (S) are concepts that describe the resistance of a molecule to changes in its electron distribution. nih.gov A "hard" molecule has a large HOMO-LUMO gap and is less reactive, whereas a "soft" molecule has a small gap and is more polarizable and reactive. They are calculated as follows:

Chemical Hardness (η) = (I - A) / 2 ≈ (ELUMO - EHOMO) / 2

Chemical Softness (S) = 1 / η

These descriptors are essential for applying the principles of Hard and Soft Acids and Bases (HSAB) theory to predict reaction outcomes. Molecules with high chemical hardness are generally more stable. nih.gov

Interactive Table 2: Calculated Chemical Reactivity and Stability Parameters

| Parameter | Symbol | Typical Value (eV) | Formula | Description |

| Ionization Energy | I | 5.5 to 6.5 | -EHOMO | Energy needed to remove an electron. |

| Electron Affinity | A | 0.5 to 1.5 | -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness | η | 2.0 to 2.75 | (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness | S | 0.18 to 0.25 | 1 / η | A measure of the molecule's polarizability and reactivity. |

Electrophilicity Index

The electrophilicity index (ω) is a crucial concept in computational chemistry that quantifies the ability of a molecule to accept electrons. It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. This global reactivity descriptor is calculated from the electronic chemical potential (μ) and the chemical hardness (η), which are in turn related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

While specific experimental or theoretical studies detailing the electrophilicity index of this compound are not extensively documented in the cited literature, its value can be inferred from its structural components. The molecule contains several electronegative atoms (nitrogen and oxygen) and polar functional groups (amide, ether, pyridine ring), which influence its electronic properties. The pyridine ring, being an electron-deficient aromatic system, contributes significantly to the molecule's ability to act as an electron acceptor. Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate the HOMO and LUMO energies and subsequently derive the electrophilicity index for novel compounds like this compound and its analogues. These calculations provide valuable insights into the molecule's reactivity and potential for electrophilic interactions with biological targets.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. nih.gov These methods are instrumental in drug discovery for elucidating binding modes, predicting binding affinities, and understanding the dynamic behavior of the ligand-receptor complex.

Molecular docking studies on analogous carboxamide derivatives have been performed to investigate their inhibitory potential against various enzymes. For instance, studies on pyridine carboxamide derivatives as urease inhibitors have demonstrated their binding interactions within the enzyme's active site. nih.gov Similarly, docking studies on other carboxamide-containing compounds have been used to explore their potential as anticancer agents by targeting key proteins like topoisomerase, PI3Kα, and EGFR. mdpi.com These studies typically reveal that the carboxamide moiety is crucial for forming hydrogen bonds with amino acid residues in the target's active site.

Following docking, MD simulations are often used to assess the stability of the predicted binding pose over time. For example, MD simulations of a carboxamide derivative complexed with the main protease (Mpro) of SARS-CoV-2 showed that the complex remained stable throughout the simulation course, as indicated by root-mean-square fluctuation (RMSF) analysis. rsc.org This stability suggests a favorable and sustained interaction between the ligand and the protein.

Predictive binding mode analysis through molecular docking provides a static snapshot of how a ligand fits into the binding pocket of a target protein. This analysis identifies key "interaction hotspots"—specific amino acid residues that form crucial bonds with the ligand. For carboxamide derivatives, common interactions include:

Hydrogen Bonds: The amide group's N-H and C=O can act as hydrogen bond donors and acceptors, respectively, forming strong interactions with polar residues in the binding site.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

In studies of related pyridine carboxamide inhibitors, specific residues have been identified as key interaction points. The table below illustrates typical interaction data obtained from docking studies of analogous compounds.

| Compound Class | Target Enzyme | Key Interacting Residues | Type of Interaction |

| Pyridine Carboxamide Derivatives | Urease | His, Asp, Ala | Hydrogen Bonding, π-π Stacking |

| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides | SARS-CoV-2 Mpro | His41, Cys145, Glu166 | Hydrogen Bonding |

| N-substituted 1H-indole-2-carboxamides | Topoisomerase-DNA | Arg, Lys, Asp | Hydrogen Bonding, π-Stacking |

This table is illustrative and based on findings for analogous compound classes, as specific data for this compound was not available in the provided search context.

While docking provides a static view, both the ligand and the protein are dynamic entities. This compound possesses conformational flexibility due to the rotatable bonds in the dioxane ring and the linker between the heterocyclic systems. The 1,4-dioxane (B91453) ring can adopt different conformations (e.g., chair, boat), which can influence how the molecule fits into a binding site.

Molecular dynamics simulations are employed to explore this flexibility and the adaptability of the binding site. By simulating the movement of atoms over time, MD can reveal:

Changes in the ligand's conformation upon binding.

Movements of amino acid side chains in the binding pocket to accommodate the ligand (induced fit).

The stability of key interactions observed in the initial docking pose.

Analysis of the root-mean-square fluctuation (RMSF) from MD simulations can indicate which parts of the protein-ligand complex are stable and which are more flexible. rsc.org Low RMSF values for the ligand and the binding site residues suggest a stable and well-defined interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org By identifying the physicochemical properties or structural features (known as descriptors) that are critical for activity, QSAR models can predict the potency of new, unsynthesized molecules. frontiersin.orgnih.gov This predictive capability makes QSAR an invaluable tool for optimizing lead compounds and designing more effective analogues.

The development of a QSAR model for a series of this compound analogues would involve several steps:

Data Set Preparation: A series of analogues with experimentally measured biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each compound. These can be 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) or 3D descriptors (e.g., molecular shape, surface area). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation linking the most relevant descriptors to the biological activity. frontiersin.orgnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

QSAR studies on related heterocyclic compounds, such as 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, have successfully developed models to predict their anticancer activity. frontiersin.org These models can highlight which structural modifications are likely to enhance activity. For example, a QSAR model might reveal that increasing the hydrophobicity or modifying the electronic properties of a particular substituent on the pyridine ring leads to improved potency. The insights gained from such models can guide the synthesis of new this compound analogues with optimized therapeutic potential. nih.gov

Mechanistic Investigations and Reaction Pathway Analysis

Elucidation of Reaction Mechanisms in N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide Synthesis

The formation of the amide linkage in this compound typically proceeds through a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.orgopenstax.orgyoutube.com The general mechanism involves the activation of the carboxylic acid group of 1,4-dioxane-2-carboxylic acid, followed by the nucleophilic attack of the amino group of 2-aminopyridine (B139424).

The most common method for amide bond formation is the condensation of a carboxylic acid and an amine. acs.org This process generally requires the activation of the carboxylic acid to enhance its reactivity towards the amine. acs.org This can be achieved in a two-step process, either in a single pot or with the isolation of a reactive intermediate. acs.org

Activation of the Carboxylic Acid:

The carboxylic acid is first converted into a more reactive electrophile. Common methods for this activation include:

Formation of an Acyl Halide: Treatment of 1,4-dioxane-2-carboxylic acid with a halogenating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), yields the corresponding acyl chloride. This is a highly reactive intermediate.

Use of Coupling Reagents: A wide variety of coupling reagents can be employed to generate a reactive ester or anhydride (B1165640) intermediate in situ. These reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mdpi.comnih.gov

Nucleophilic Attack and Amide Formation:

The reaction pathway, particularly when using an acyl chloride (a common and effective method), can be described by the Schotten-Baumann reaction conditions. wikipedia.org The mechanism involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the exocyclic nitrogen atom of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated 1,4-dioxane-2-carbonyl derivative (e.g., the acyl chloride). This leads to the formation of a tetrahedral intermediate. iitk.ac.injk-sci.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the leaving group (e.g., a chloride ion) is expelled. masterorganicchemistry.comlibretexts.orgopenstax.orgyoutube.com

Deprotonation: A base, often added to the reaction mixture (like pyridine (B92270) or a tertiary amine), removes a proton from the nitrogen atom, which initially came from the amine. This step neutralizes the resulting positively charged amide and drives the reaction to completion. organic-chemistry.org The base also serves to neutralize the acid (e.g., HCl) generated during the reaction, preventing the protonation of the starting amine. organic-chemistry.org

Computational studies on related systems, such as the acylation of 2-aminopyridines, can provide further insights into the transition state structures and energy barriers of these reactions. nih.gov For instance, the tautomerization and electronic structure of 2-aminopyridine derivatives have been investigated, which can influence their nucleophilicity and reactivity. nih.gov

By-product Formation and Mitigation Strategies

Several potential side reactions can occur during the synthesis of this compound, leading to the formation of by-products.

Potential By-products and Their Formation:

| By-product | Potential Cause |

| N,N-diacyl-2-aminopyridine | Over-acylation of the 2-aminopyridine. The initially formed mono-acylated product can be deprotonated by a strong base, making the nitrogen nucleophilic again for a second acylation. semanticscholar.orgresearchgate.net |

| Unreacted Starting Materials | Incomplete reaction due to insufficient activation of the carboxylic acid, low reactivity of the amine, or deactivation of the amine by protonation. |

| Products of Dioxane Ring Opening | Under harsh acidic or basic conditions, the 1,4-dioxane (B91453) ring can potentially undergo cleavage. |

| By-products from Coupling Reagents | For example, when using DCC, the formation of N-acylurea by-products can occur. iitk.ac.in |

Mitigation Strategies:

| Strategy | Target By-product(s) | Details |

| Control of Stoichiometry and Reaction Conditions | N,N-diacyl-2-aminopyridine, Unreacted Starting Materials | Careful control of the molar ratio of reactants is crucial. Using a slight excess of the amine or the acylating agent can help drive the reaction to completion while minimizing side reactions. The choice of base is also important; weaker bases like pyridine are less likely to promote diacylation compared to stronger bases like triethylamine. semanticscholar.orgresearchgate.net |

| Optimization of the Coupling Method | By-products from Coupling Reagents | Selecting an appropriate coupling reagent and optimizing the reaction conditions (solvent, temperature, reaction time) can minimize the formation of reagent-related by-products. mdpi.comnih.gov |

| Purification Techniques | All by-products | Standard purification methods such as column chromatography, crystallization, and extraction can be employed to remove by-products and isolate the desired product. |

| Mild Reaction Conditions | Products of Dioxane Ring Opening | Employing mild reaction conditions (e.g., neutral pH, moderate temperatures) can help to preserve the integrity of the 1,4-dioxane ring. |

Exploration of Biological Activities and Mechanistic Insights for N Pyridin 2 Yl 1,4 Dioxane 2 Carboxamide and Its Analogues in Vitro Studies

Enzymatic Inhibition and Receptor Interaction Profiling (In Vitro)

Hepatitis C Virus NS5B Polymerase Inhibition by Pyridine (B92270) Carboxamide Scaffolds

The Hepatitis C Virus (HCV) NS5B polymerase is an essential enzyme for viral RNA replication, making it a prime target for antiviral drug development. nih.gov Pyridine carboxamide-based compounds have been identified as potent inhibitors of this enzyme. acs.orgnih.gov These inhibitors bind to the "palm site" of the NS5B polymerase, a non-nucleoside inhibitor binding site, thereby obstructing its function. nih.govacs.orgnih.gov

Through optimization of a 2-methyl nicotinic acid scaffold, researchers have developed inhibitors with significant potency. nih.govacs.orgnih.govscispace.com Biophysical and biochemical analyses have confirmed that this class of compounds acts as palm site binders to the HCV polymerase. nih.govacs.org The inhibitory mechanism appears to involve the disruption of the initiation phase of RNA replication. scispace.com The development of these pyridine carboxamide derivatives has resulted in compounds with low nanomolar potency against the genotype 1b NS5B enzyme and submicromolar inhibition of the genotype 1b HCV replicon in cell-based assays. nih.govscispace.com

Table 1: In Vitro HCV NS5B Polymerase Inhibition by a Pyridine Carboxamide Analogue

| Compound ID | Target | Assay Type | Potency (IC₅₀/EC₅₀) | Genotype |

|---|---|---|---|---|

| Optimized 2-methyl nicotinic acid scaffold | HCV NS5B Polymerase | Biochemical | IC₅₀ = 0.014 µM | 1b |

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition by Pyridine-2-carboxamide Derivatives

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, acts as a negative regulator of T-cell activation and is considered a significant target for cancer immunotherapy. nih.govacs.orgchemrxiv.org The inhibition of HPK1 can enhance anti-tumor immune responses. researchgate.net A series of pyridine-2-carboxamide analogues have demonstrated potent inhibitory activity against HPK1 in both enzymatic and cellular assays. nih.govacs.org

One notable compound from this series, designated as compound 19, has shown excellent in vitro inhibitory activity against HPK1. nih.govacs.org Furthermore, it exhibits high selectivity, being over 637-fold more selective for HPK1 than for GCK-like kinase and over 1022-fold more selective than for LCK. nih.govacs.org This high selectivity is a critical attribute for potential therapeutic agents, as it minimizes off-target effects.

Table 2: In Vitro HPK1 Inhibition Profile of Compound 19

| Compound ID | Target | Kinase Selectivity (vs GCK-like kinase) | Kinase Selectivity (vs LCK) |

|---|

Monoamine Oxidase B (MAO-B) Inhibition by Benzodioxane Carboxamide Derivatives

Monoamine Oxidase B (MAO-B) is an enzyme involved in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases. acs.org A series of N-phenyl-2,3-dihydrobenzo[b] acs.orgacs.orgdioxine-6-carboxamide derivatives have been designed and evaluated for their inhibitory activity against human MAO-B (hMAO-B). acs.orgnih.govacs.org

Structure-activity relationship (SAR) studies led to the identification of compound 1l, N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b] acs.orgacs.orgdioxine-6-carboxamide, as a highly potent inhibitor with an IC₅₀ value of 0.0083 µM. acs.orgnih.gov This compound also demonstrated high selectivity for hMAO-B over hMAO-A, with a selectivity index greater than 4819. acs.orgnih.gov Kinetic and reversibility studies have confirmed that compound 1l acts as a competitive and reversible inhibitor of hMAO-B. acs.orgnih.gov

Table 3: In Vitro hMAO-B Inhibition by Benzodioxane Carboxamide Derivatives

| Compound ID | Compound Name | hMAO-B Inhibition (IC₅₀) | Selectivity Index (hMAO-A/hMAO-B) | Inhibition Type |

|---|---|---|---|---|

| 1a | N-phenyl-2,3-dihydrobenzo[b] acs.orgacs.orgdioxine-6-carboxamide | 7.66 µM | - | - |

Peroxisome Proliferator-Activated Receptors (PPARα/γ) Agonism by Dioxane Carboxylic Acid Derivatives

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play key roles in regulating lipid and glucose metabolism. researchgate.netnih.govfrontiersin.org Specifically, PPARα is involved in lipid metabolism, while PPARγ is a key regulator of glucose homeostasis. researchgate.net A series of 1,3-dioxane-2-carboxylic acid derivatives have been synthesized and evaluated for their agonist activity at human PPAR subtypes. nih.gov

Structure-activity relationship studies identified 2-methyl-c-5-[4-(5-methyl-2-phenyl-1,3-oxazol-4-yl)butyl]-1,3-dioxane-r-2-carboxylic acid (compound 4b) as a potent and subtype-selective PPARα agonist. nih.gov Further research into 1,3-dioxane (B1201747) carboxylic acid derivatives has aimed at developing dual PPARα/γ agonists. researchgate.net While some compounds in these series have shown weak PPAR activation, they have exhibited potent hypolipidemic and anti-hyperglycemic activities in vivo, suggesting good bioavailability. researchgate.net

Table 4: PPAR Agonist Activity of a Dioxane Carboxylic Acid Derivative

| Compound ID | Compound Name | Target | Activity |

|---|

Dopamine (B1211576) D3 Receptor (D3R) Antagonism by Dioxane-2-carboxamide Scaffolds

The dopamine D3 receptor (D3R) is a target for therapeutic intervention in central nervous system disorders. nih.gov A scaffold hybridization strategy has been employed to develop novel bitopic ligands targeting the D3R. nih.govacs.org This approach involved linking an N-(2,3-dichlorophenyl)piperazine nucleus to a 1,4-dioxane-2-carboxamide scaffold. nih.govacs.org

This strategy led to the discovery of potent and D3R-selective ligands. nih.gov For instance, a 6,6-diphenyl-1,4-dioxane derivative (compound 3) demonstrated a D3R-preferential profile, acting as a partial agonist with low efficacy in agonist mode (EC₅₀ = 9.8 nM) and as an antagonist (IC₅₀ = 38 nM). acs.orgunimi.it This compound exhibited high selectivity for D3R over D2R (143-fold) and D4R (566-fold). acs.orgunimi.it Other derivatives, such as those with a 5,5-diphenyl-1,4-dioxane scaffold (compound 6), showed a multitarget profile with potent D2R antagonism and D3R partial agonism (IC₅₀ = 6.6 nM as an antagonist). acs.orgunimi.it

Table 5: In Vitro Dopamine Receptor Activity of Dioxane-2-carboxamide Derivatives

| Compound ID | Scaffold | Target | Activity (EC₅₀ / IC₅₀) | D₂/D₃ Selectivity | D₄/D₃ Selectivity |

|---|---|---|---|---|---|

| 3 | 6,6-diphenyl-1,4-dioxane | D₃R | EC₅₀ = 9.8 nM (Partial Agonist) / IC₅₀ = 38 nM (Antagonist) | 143 | 566 |

Antimicrobial Activity Studies (In Vitro)

While the primary focus of research on N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide and its analogues has been on enzymatic and receptor targets, the constituent chemical moieties are also found in compounds with antimicrobial properties. For instance, various pyridine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. researchgate.netnih.gov Some of these compounds have shown activity comparable to standard antimicrobial drugs. nih.gov

Similarly, carboxamide derivatives have been investigated as potential antimicrobial agents. mdpi.comnanobioletters.com For example, certain carbamothioyl-furan-2-carboxamide derivatives have demonstrated significant inhibition against various bacterial and fungal strains. mdpi.com While specific in vitro antimicrobial data for this compound is not extensively reported in the provided context, the known antimicrobial activities of its structural components suggest a potential area for future investigation.

Table 6: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-methyl nicotinic acid |

| N-phenyl-2,3-dihydrobenzo[b] acs.orgacs.orgdioxine-6-carboxamide |

| N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b] acs.orgacs.orgdioxine-6-carboxamide |

| 2-methyl-c-5-[4-(5-methyl-2-phenyl-1,3-oxazol-4-yl)butyl]-1,3-dioxane-r-2-carboxylic acid |

| N-(2,3-dichlorophenyl)piperazine |

| 6,6-diphenyl-1,4-dioxane-2-carboxamide |

Anti-Mycobacterial Activity and Prodrug Activation Mechanisms (AmiC-dependent hydrolysis)

Recent advancements in the fight against tuberculosis have highlighted the potential of pyridine carboxamide derivatives as effective anti-mycobacterial agents. nih.govnih.gov A notable example is the pyridine carboxamide derivative, MMV687254, which has demonstrated significant activity against Mycobacterium tuberculosis. nih.govnih.gov This compound is a prodrug, meaning it is inactive in its administered form and requires metabolic conversion to its active state. nih.govnih.gov

Mechanistic studies have revealed that the anti-mycobacterial activity of MMV687254 is contingent upon AmiC-dependent hydrolysis. nih.govnih.gov AmiC, a mycobacterial amidase, catalyzes the hydrolysis of the carboxamide bond in MMV687254. nih.govnih.gov This enzymatic cleavage results in the formation of two metabolites: 5-butyl-2-pyridinecarboxylic acid and 1-aminoisoquinoline. nih.gov The generation of these active metabolites within the mycobacterium leads to the inhibition of its growth. nih.gov

The activity of this class of compounds is specific to Mycobacterium tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (BCG), with no significant activity against a panel of other bacteria, including Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli. nih.govnih.gov In vitro, MMV687254 inhibits the growth of M. tuberculosis in liquid cultures in a bacteriostatic manner, while in infected macrophages, it exhibits bactericidal activity. nih.govnih.gov Furthermore, these pyridine carboxamide analogues have shown efficacy against drug-resistant strains of M. tuberculosis. nih.govnih.gov

In addition to its direct anti-mycobacterial effect, MMV687254 has been shown to induce autophagy in macrophages, a cellular process that can contribute to the control of intracellular pathogens. nih.govnih.gov The dual mechanism of action, involving both direct inhibition of the mycobacterium and modulation of the host immune response, makes this class of compounds promising candidates for further development. nih.govnih.gov

| Parameter | Observation |

|---|---|

| Activity Spectrum | Specific against M. tuberculosis and M. bovis BCG |

| Mechanism of Action | Prodrug activated by AmiC-dependent hydrolysis |

| Active Metabolites | 5-butyl-2-pyridinecarboxylic acid and 1-aminoisoquinoline |

| Activity in Liquid Culture | Bacteriostatic |

| Activity in Macrophages | Bactericidal |

| Activity against Drug-Resistant Strains | Effective |

| Host Cell Interaction | Induces autophagy in macrophages |

Antibacterial Efficacy against Resistant Bacterial Strains (e.g., ESBL-producing E. coli) and Quorum Sensing Inhibition

The emergence of multidrug-resistant bacteria, such as Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli, poses a significant threat to public health. The carboxamide functional group is a key feature in many antibacterial agents due to its resistance to hydrolysis. mdpi.com Research into analogues of this compound has revealed potential antibacterial activities.

Specifically, a series of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been synthesized and evaluated for their antibacterial efficacy against an ESBL-producing clinical strain of E. coli ST131. mdpi.com While these are thiophene-based analogues and not dioxane-based, they share the N-pyridin-2-yl carboxamide moiety. Several of these compounds exhibited significant antibacterial activity. mdpi.com Molecular docking studies suggest that these compounds may act by binding to the active site of the β-lactamase enzyme, thereby inhibiting its function. mdpi.com

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation, making it an attractive target for novel antibacterial therapies. nih.gov While direct studies on this compound are lacking, other pyridine-containing compounds have been investigated as QS inhibitors. For instance, 4-Nitro-pyridine-N-oxide (4-NPO) has been identified as an effective inhibitor of QS in Pseudomonas aeruginosa, capable of down-regulating a significant portion of QS-regulated genes. nih.gov This suggests that the pyridine moiety within the target compound could potentially contribute to QS inhibitory activity.

| Analogue Class | Activity | Mechanism of Action (Proposed) | Reference |

|---|---|---|---|

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | Antibacterial against ESBL-producing E. coli | Inhibition of β-lactamase enzyme | mdpi.com |

| 4-Nitro-pyridine-N-oxide | Quorum sensing inhibition in P. aeruginosa | Down-regulation of QS-regulated genes | nih.gov |

Antimalarial Activity of Dioxane-Carboxamide Analogues

Malaria remains a major global health issue, and the development of new antimalarial agents is crucial to combat drug resistance. nih.gov Carboxamide-containing compounds have emerged as a promising class of antimalarials. nih.gov While direct evidence for the antimalarial activity of this compound is not available, studies on related structures provide valuable insights.

Research on various pyridine carboxamides and their thioamide analogues has demonstrated in vitro anti-proliferative activity against the intraerythrocytic stage of Plasmodium falciparum. nih.gov For instance, the thiopicolinamide 13i displayed submicromolar activity (IC50 = 142 nM) and was significantly less active against a human cell line, indicating a degree of selectivity. nih.gov Interestingly, the mechanism of action for this compound does not appear to involve the inhibition of β-hematin formation, pH regulation, or PfATP4, suggesting a potentially novel target. nih.gov

Furthermore, studies on other carboxamide scaffolds, such as cyclopropyl (B3062369) carboxamides, have identified cytochrome b as a molecular target in the parasite's mitochondrial electron transport chain. nih.gov These compounds have shown potent antiparasitic activity and are effective against liver and transmission-stage parasites. nih.gov Dioxane-containing peroxides have also been investigated for their antimalarial properties, with amide analogues showing in vivo potency. mdpi.com

| Analogue/Class | Activity | IC50 (nM) | Potential Target | Reference |

|---|---|---|---|---|

| Thiopicolinamide 13i | Anti-proliferative against P. falciparum | 142 | Unknown, novel target | nih.gov |

| Cyclopropyl carboxamides | Asexual, liver, and transmission stage activity | Potent (specific values vary) | Cytochrome b | nih.gov |

Anti-fibrosis Activity via Collagen Expression Modulation (In Vitro)

Fibrotic diseases are characterized by the excessive deposition of extracellular matrix components, particularly collagen. nih.gov Compounds that can modulate collagen synthesis have therapeutic potential. While there is no direct research on the anti-fibrotic activity of this compound, studies on related pyridine derivatives suggest a possible role in this area.

A study on 2,4-pyridine dicarboxylic acid (2,4-PDCA), a competitive inhibitor of prolyl 4-hydroxylase, demonstrated its ability to decrease collagen formation in cultured rabbit corneal fibroblasts. nih.gov Prolyl 4-hydroxylase is a key enzyme in the post-translational modification of collagen, and its inhibition can reduce the stability and secretion of collagen. nih.gov

More recently, a series of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives were designed and evaluated for their anti-fibrotic activities in immortalized rat hepatic stellate cells (HSC-T6). researchgate.net Several of these compounds were found to have better anti-fibrotic activities than the approved drug Pirfenidone. researchgate.net Specifically, compounds 12m and 12q effectively inhibited the expression of collagen and the content of hydroxyproline (B1673980) in the cell culture medium. researchgate.net These findings indicate that the pyridine moiety, as present in this compound, can be a key structural feature for anti-fibrotic activity.

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| 2,4-Pyridine dicarboxylic acid | Rabbit corneal fibroblasts | Decreased collagen formation | nih.gov |

| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) | Rat hepatic stellate cells (HSC-T6) | Inhibited collagen and hydroxyproline expression (IC50 = 45.69 μM) | researchgate.net |

| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) | Rat hepatic stellate cells (HSC-T6) | Inhibited collagen and hydroxyproline expression (IC50 = 45.81 μM) | researchgate.net |

Apoptosis Induction Pathways and Related Enzymatic Activation (In Vitro)

Apoptosis, or programmed cell death, is a crucial process in development and disease, and its induction is a key mechanism for many anticancer drugs. Several studies have shown that pyridine-containing compounds can induce apoptosis in cancer cells.

For example, two novel pyridine and pyridone derivatives, 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) and 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (2), were found to inhibit the proliferation of human breast (MCF-7) and liver (HepG2) cancer cells by inducing G2/M phase cell cycle arrest and apoptosis. nih.gov The mechanism of action involved the upregulation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK). nih.gov

Another study on a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives identified a compound (8b) that was potent against various liver cancer cell lines. researchgate.net Its cytotoxic action was associated with the induction of Nur77-mitochondrial targeting and Nur77-dependent apoptosis. researchgate.net Nur77 is a nuclear receptor that can translocate to the mitochondria to initiate apoptosis. researchgate.net

Furthermore, a novel pyridine derivative has been shown to increase tumor cell apoptosis in an in-vivo breast cancer model by increasing the pro-apoptotic Bax protein and decreasing the anti-apoptotic Bcl-2 protein. worldresearchlibrary.org While these studies are on different pyridine-containing scaffolds, they highlight the potential of the pyridine moiety to be incorporated into molecules that can trigger apoptotic pathways in cancer cells.

Protein Target Identification and Validation through Mechanistic Assays (In Vitro)

Identifying the specific protein targets of a compound is crucial for understanding its mechanism of action and for further drug development. For pyridine carboxamide and its analogues, several protein targets have been identified in the context of their various biological activities.

In the field of anti-mycobacterial research, the mycobacterial amidase AmiC has been validated as the target for the prodrug activation of the pyridine carboxamide MMV687254. nih.govnih.govasm.org Resistance to this class of compounds has been linked to mutations in the amiC gene. nih.gov

For antimalarial carboxamides, cytochrome b, a component of the mitochondrial electron transport chain, has been identified as a key target. nih.gov This was confirmed through forward genetics, where resistant parasites were found to have mutations in the cytochrome b gene, and through mitochondrial oxygen consumption assays. nih.gov

In the context of antifungal pyridine carboxamides, succinate (B1194679) dehydrogenase (SDH) has been identified as a target. researchgate.net An enzymatic assay with a promising antifungal compound from this class showed inhibitory activity against SDH at a level comparable to the known SDH inhibitor, thifluzamide. researchgate.net

For antibacterial pyridine derivatives, molecular docking studies have suggested that they may target the 50S ribosomal subunit, similar to the oxazolidinone antibiotics, by interacting with key residues in the ribosomal RNA. nih.gov

Advanced Topics in Structure Activity Relationship Sar Studies of N Pyridin 2 Yl 1,4 Dioxane 2 Carboxamide Derivatives

Systematic Modification and Design Principles for Potency and Selectivity

The rational design of N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide derivatives hinges on systematic modifications of its core components: the pyridine (B92270) ring, the 1,4-dioxane (B91453) moiety, and the carboxamide linker. Structure-activity relationship studies on analogous heterocyclic compounds have established key principles for enhancing potency and achieving selectivity against specific biological targets.

Pyridine Ring Modifications: The pyridine ring serves as a crucial interaction point, often engaging in hydrogen bonding via its nitrogen atom or in π-stacking interactions. Substitutions on this ring can significantly modulate electronic properties, lipophilicity, and steric profile, thereby influencing receptor affinity and selectivity. For instance, in related series of N-aryl carboxamides, the introduction of small electron-withdrawing or electron-donating groups at the 4- or 5-positions of the pyridine ring has been shown to fine-tune binding affinity.

1,4-Dioxane Ring Modifications: The 1,4-dioxane ring primarily functions as a scaffold, orienting the other functional groups in a specific spatial arrangement. While often considered a less chemically interactive component, its substitution can impact solubility and metabolic stability. Studies on related compounds where a planar benzodioxane ring was replaced by the more flexible 1,4-dioxane ring demonstrated that this modification can shift selectivity between different receptor subtypes. researchgate.net This suggests that the conformational flexibility introduced by the non-aromatic dioxane ring is a critical design element.

Carboxamide Linker: The amide bond is a key structural feature, providing a hydrogen bond donor (N-H) and acceptor (C=O) and fixing the relative orientation of the pyridine and dioxane rings. Modifications to this linker are generally less tolerated, but its replacement with bioisosteres is a viable strategy for altering pharmacokinetic properties, as discussed in a later section.

The following table, based on findings from analogous heterocyclic carboxamide series, illustrates how systematic modifications can influence biological activity, represented here as inhibitory concentration (IC₅₀).

| Compound ID | Pyridine Ring Substitution (R¹) | 1,4-Dioxane Ring Substitution (R²) | Hypothetical IC₅₀ (nM) |

|---|---|---|---|

| 1a | H (unsubstituted) | H (unsubstituted) | 150 |

| 1b | 5-Cl | H (unsubstituted) | 75 |

| 1c | 5-CH₃ | H (unsubstituted) | 120 |

| 1d | 4-OCH₃ | H (unsubstituted) | 200 |

| 1e | H (unsubstituted) | 5-OH | 180 |

| 1f | 5-Cl | 5-OH | 95 |

Influence of Stereochemistry on Biological Activity Profiles

Stereochemistry is a critical determinant of biological activity, as molecular targets like enzymes and receptors are chiral environments. For this compound, chirality arises from the C2 carbon of the dioxane ring. Furthermore, substitutions on the dioxane ring can introduce additional stereocenters, leading to diastereomers.

The absolute configuration at the C2 position directly influences the three-dimensional orientation of the pyridine-carboxamide group relative to the dioxane scaffold. It is well-established that enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and even pharmacological effects. One enantiomer may fit perfectly into a receptor's binding pocket, while the other may bind with lower affinity or not at all.

The possible stereoisomers arising from the core structure are presented below.

| Stereocenter | Configuration | Potential Impact on Activity |

| C2 of 1,4-dioxane | (R) | May exhibit higher or lower affinity compared to the (S)-enantiomer depending on the target's topology. |

| C2 of 1,4-dioxane | (S) | Biological activity is expected to differ from the (R)-enantiomer. |

| Additional centers | cis/trans diastereomers | Diastereomers have different physical properties and molecular shapes, leading to distinct activity profiles. |

Conformational Preferences and Their Correlation with Activity

The biological activity of a molecule is not only dependent on its static structure but also on its dynamic conformational behavior. The this compound scaffold possesses several rotatable bonds, leading to a range of possible conformations.

Furthermore, rotation around the amide C-N bond and the bond connecting the amide to the pyridine ring can be restricted. Conformational analyses of related pyridin-2-yl derivatives have shown a preference for a planar or near-planar arrangement of the pyridine ring and the amide group, often stabilized by an intramolecular hydrogen bond between the amide N-H and the pyridine nitrogen. nih.govresearchgate.net This rigidification reduces the entropic penalty upon binding to a receptor and can lock the molecule in its bioactive conformation, leading to enhanced potency.

Bioisosteric Replacements and Their Impact on Receptor Interactions

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a molecule's physicochemical properties, improve its pharmacokinetic profile, or enhance its binding affinity while retaining the desired biological activity. drughunter.comestranky.sk This involves substituting a functional group with another that has similar steric and electronic properties.

For this compound, several key moieties can be considered for bioisosteric replacement:

Amide Linker: The amide bond can be susceptible to metabolic hydrolysis. Replacing it with more stable bioisosteres like a 1,2,4-triazole, oxadiazole, or a trifluoroethylamine group can improve metabolic stability. drughunter.com These replacements can mimic the hydrogen bonding capabilities and geometry of the original amide bond, thus preserving receptor interactions.

1,4-Dioxane Ring: This saturated heterocycle can be replaced with other rings like piperidine, morpholine, or tetrahydrofuran (B95107) to alter properties such as polarity, hydrogen bonding capacity, and metabolic stability. Each replacement would subtly change the geometry and conformational profile of the scaffold.

Pyridine Ring: The pyridine ring can be replaced by other five- or six-membered aromatic heterocycles such as pyrimidine (B1678525), pyrazine, or thiazole. This can alter the molecule's hydrogen bonding pattern, dipole moment, and potential for π-stacking interactions, which can be used to fine-tune selectivity for different receptors. For example, replacing a pyridine-N-oxide with a 2-difluoromethylpyridine has been shown to be a successful bioisosteric switch. nih.gov

The following table summarizes potential bioisosteric replacements for the core structure.

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Amide (-CO-NH-) | 1,2,4-Triazole, 1,3,4-Oxadiazole | Improve metabolic stability, mimic H-bonding. drughunter.com |

| 1,4-Dioxane Ring | Morpholine, Tetrahydrofuran, Cyclohexane | Modulate polarity, solubility, and scaffold geometry. |

| Pyridine Ring | Pyrimidine, Thiazole, Phenyl | Alter H-bonding capacity, electronics, and target selectivity. |

Future Directions and Emerging Research Perspectives for N Pyridin 2 Yl 1,4 Dioxane 2 Carboxamide

Development of More Efficient and Sustainable Synthetic Routes

Future synthetic research will likely focus on developing methodologies that are not only efficient but also environmentally benign. Traditional synthetic routes often involve multiple steps with harsh reagents and solvents. Modern approaches aim to minimize waste, energy consumption, and the use of hazardous substances.

Key Future Research Thrusts:

Electrochemical Synthesis: An emerging sustainable method involves the electrochemical synthesis of pyridine (B92270) carboxamides from pyridine carbohydrazides and amines in an aqueous medium. rsc.org This external oxidant-free method, often using a simple mediator like KI, allows for the formation of amide bonds under mild conditions, potentially reducing the environmental impact of synthesis. rsc.org

Catalyst-Free Methodologies: Research into catalyst-free synthesis of related compounds, such as pyridin-2-yl carbamates from hetaryl ureas and alcohols, suggests the potential for developing similar protocols for carboxamides. nih.gov These methods, which can proceed through intermediate isocyanates, eliminate the need for metal catalysts, which are often costly and can contaminate the final product. nih.gov

Green Solvents and Conditions: The synthesis of the dioxane moiety and the final amide coupling could be optimized using green solvents. Studies on the synthesis of 1,3-dioxane (B1201747) derivatives in solvent-free conditions or using bio-based media like 1,3-dioxolane (B20135) compounds point towards more sustainable pathways. researchgate.netrsc.org For instance, using recyclable catalysts in benign solvents like ethanol/dioxane mixtures has proven effective for related heterocyclic syntheses. acs.org

Flow Chemistry: Continuous flow synthesis offers advantages over batch processing, including improved safety, scalability, and reaction control. Applying flow chemistry to the synthesis of N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide could lead to higher yields and purity while minimizing reaction times and waste.

| Synthetic Approach | Potential Advantages | Relevant Precedent |

| Electrochemical Synthesis | Mild conditions, aqueous medium, oxidant-free | Synthesis of pyridine carboxamides from carbohydrazides. rsc.org |

| Catalyst-Free Methods | Avoids metal contamination, reduces cost | Synthesis of pyridin-2-yl carbamates. nih.gov |

| Green Solvents | Reduced environmental impact, improved safety | Use of bio-based media for dioxane synthesis. researchgate.netrsc.org |

| Flow Chemistry | Enhanced control, scalability, and safety | General applicability in fine chemical synthesis. |

Integration of Advanced Computational Modeling for De Novo Design and Optimization

Advanced computational tools are poised to play a pivotal role in accelerating the discovery and optimization of derivatives of this compound. These in silico methods can predict biological activity, binding modes, and pharmacokinetic properties, thereby guiding synthetic efforts and reducing the reliance on costly and time-consuming experimental screening.

Key Future Research Thrusts:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), will be instrumental. These models can correlate the structural features of a series of analogs with their biological activities. nih.govrsc.org For instance, QSAR modeling has been successfully applied to carboxamide series to predict anti-tubercular activity and to design novel inhibitors of enzymes like monoamine oxidase B. nih.govresearchgate.net

Molecular Docking and Dynamics: Molecular docking simulations can predict how this compound and its derivatives bind to the active sites of various protein targets. mdpi.com This information is crucial for understanding the mechanism of action and for designing modifications that enhance binding affinity and selectivity. Subsequent molecular dynamics (MD) simulations can then be used to analyze the stability of the ligand-protein complex over time. rsc.org

De Novo Design: Based on the structural insights from QSAR and docking studies, novel derivatives can be designed in silico. Algorithms can generate new molecular structures with desired properties, which can then be prioritized for synthesis and testing. This approach has been used to design potent inhibitors for targets like PARP-1 and LSD1. nih.govrsc.org

ADME/Tox Prediction: In silico models that predict Absorption, Distribution, Metabolism, and Excretion (ADME) as well as toxicity are essential for early-stage drug development. These tools can help to identify and filter out compounds with poor pharmacokinetic profiles or potential safety liabilities before they are synthesized. mdpi.com